6-Fluoropyrimidin-4-amine
Description
Significance of Fluorinated Pyrimidines in Synthetic Chemistry
The introduction of fluorine into pyrimidine (B1678525) rings is a widely recognized strategy in drug discovery and synthetic chemistry. Fluorine's unique properties, such as its high electronegativity and small size, can significantly alter the physicochemical and biological characteristics of a molecule. acs.orgoup.com The carbon-fluorine bond is exceptionally strong, often enhancing the metabolic stability of pharmaceutical compounds. acs.org
The strategic placement of fluorine can influence a molecule's conformation, acidity (pKa), and ability to permeate cell membranes. acs.org In the context of drug design, fluorinated pyrimidines are integral to the development of a broad spectrum of therapeutic agents, including those with anticancer and antiviral properties. researchgate.netresearchgate.net The presence of fluorine can lead to improved binding affinity with biological targets through various interactions, including hydrogen bonding. evitachem.com
Overview of the Pyrimidine Core in Organic Synthesis
The pyrimidine core, a six-membered aromatic ring with two nitrogen atoms, is a fundamental scaffold in both natural and synthetic organic compounds. scbt.comresearchgate.netrsc.org This heterocyclic structure is a key component of nucleobases like cytosine, thymine, and uracil, which are essential for the structure and function of DNA and RNA. scbt.com
In organic synthesis, pyrimidines serve as versatile intermediates for creating a wide array of molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. evitachem.comscbt.com The ability to functionalize the pyrimidine ring at various positions allows for the generation of a vast library of derivatives with diverse biological activities. researchgate.net Synthetic strategies often involve reactions like nucleophilic substitution and palladium-catalyzed coupling to introduce different functional groups onto the pyrimidine scaffold. evitachem.com
Research Context of 6-Fluoropyrimidin-4-amine as a Building Block
Within the landscape of chemical synthesis, this compound serves as a valuable building block. evitachem.com Its structure, featuring both a reactive fluorine atom and an amino group, allows for a variety of chemical transformations. The fluorine atom can be displaced by nucleophiles, while the amino group can participate in further functionalization, making it a versatile precursor for more complex molecules. evitachem.comsmolecule.com This dual reactivity makes it a key intermediate in the synthesis of compounds with potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and other therapeutic agents. evitachem.comsmolecule.com
Chemical Properties and Synthesis of this compound
| Property | Value |
| Molecular Formula | C4H4FN3 |
| Molecular Weight | 113.09 g/mol |
| IUPAC Name | This compound |
| Physical Form | White to off-white crystalline solid or powder |
| Melting Point | 154-155 °C |
| Solubility | Soluble in polar solvents like water and ethanol |
| Purity | Typically available in 95% to 98% purity |
Data sourced from multiple references. evitachem.comsigmaaldrich.comfluorochem.co.uksigmaaldrich.com
The synthesis of this compound can be achieved through various methods. One common approach involves nucleophilic substitution reactions where the fluorine atom is introduced onto the pyrimidine ring. evitachem.com Another method is through palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which allows for the introduction of various substituents. evitachem.com Purification of the final product is often carried out using techniques like column chromatography or recrystallization. evitachem.com
Reactivity and Applications in Chemical Synthesis
The reactivity of this compound is largely dictated by the fluorine atom and the amino group. The fluorine atom can be substituted by a range of nucleophiles, including amines and thiols. evitachem.com The amino group can undergo reactions such as amination, leading to a diverse array of derivatives. smolecule.com Furthermore, the pyrimidine ring itself can participate in cyclization reactions to form fused ring systems, a common strategy in drug design. evitachem.com
This versatile reactivity makes this compound a key intermediate in the synthesis of a variety of compounds, particularly in the field of medicinal chemistry. It is a building block for potential antiviral and anticancer agents. evitachem.com For instance, it has been used in the synthesis of inhibitors for cyclin-dependent kinases (CDK4 and CDK6), which are targets in cancer therapy. acs.org
Structure
3D Structure
Properties
IUPAC Name |
6-fluoropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUIVMHRKBEYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101312647 | |
| Record name | 6-Fluoro-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51421-96-6 | |
| Record name | 6-Fluoro-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101312647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoropyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 6 Fluoropyrimidin 4 Amine
De Novo Synthesis Approaches
De novo synthesis provides a direct route to the pyrimidine (B1678525) core. However, for specifically substituted pyrimidines like the 6-fluoro isomer, these methods are less commonly reported in the literature compared to functional group interconversion strategies. The regiochemical outcome of cyclization reactions often favors the formation of 5-substituted pyrimidines when using correspondingly substituted three-carbon precursors.
Cyclization Reactions utilizing Fluorinated Precursors
The construction of the pyrimidine ring from open-chain, fluorinated building blocks is a primary de novo strategy. This approach involves the condensation of a three-carbon fluorinated unit with a molecule containing an N-C-N fragment, such as urea, guanidine (B92328), or an amidine.
One notable example in the synthesis of fluorinated aminopyrimidines involves the use of potassium (Z)-2-cyano-2-fluoroethenolate, a fluorinated building block, which reacts with various amidines. nih.gov This cyclocondensation reaction proceeds under mild conditions and provides a route to 2-substituted-4-amino-5-fluoropyrimidines in excellent yields. nih.gov While this specific method yields the 5-fluoro isomer, it illustrates the principle of using a fluorinated precursor for direct ring synthesis. The synthesis of the 6-fluoro isomer would necessitate a different, appropriately functionalized fluorinated precursor that directs the fluorine atom to the desired position during cyclization.
Strategies involving 2-Fluoromalonic Acid Derivatives
A classic method for pyrimidine synthesis is the Principal Synthesis, which involves the reaction of a β-dicarbonyl compound, or its synthetic equivalent, with an N-C-N component. Derivatives of malonic acid are common three-carbon synthons in this context. For instance, the condensation of monosubstituted malonic acid diesters with guanidine is a well-established method for preparing 2-aminopyrimidine-4,6-diols. nih.gov
In theory, the use of a 2-fluoromalonic acid derivative in such a condensation could provide a pathway to a fluorinated pyrimidine. However, this approach typically results in the substituent from the malonic ester being placed at the 5-position of the pyrimidine ring. nih.gov Therefore, while being a fundamental de novo strategy, its application for the specific synthesis of 6-fluoropyrimidin-4-amine is not straightforward and is not prominently documented.
Synthesis via Functional Group Interconversions on Pyrimidine Scaffolds
The most prevalent and versatile methods for preparing this compound involve the modification of an existing pyrimidine ring. This approach typically starts with a dihalogenated pyrimidine, followed by sequential or selective substitution of the halogen atoms with amino and fluoro groups.
Amination Reactions of Halogenated Fluoropyrimidines
This strategy relies on the introduction of an amino group onto a fluorinated pyrimidine ring that contains a suitable leaving group, typically a halogen, at the 4-position. The key precursors for this route are often 4-chloro-6-fluoropyrimidine or 4,6-difluoropyrimidine.
Direct amination involves the reaction of a halogenated fluoropyrimidine with ammonia or a protected ammonia equivalent. This reaction proceeds via a nucleophilic aromatic substitution mechanism. For example, the related synthesis of 4-amino-6-chloropyrimidine can be achieved through the atmospheric-pressure ammonolysis of 4,6-dichloropyrimidine. google.com This established procedure serves as a strong precedent for the direct amination of 4-chloro-6-fluoropyrimidine, where the more labile chlorine atom is displaced by ammonia to yield the target compound.
Table 1: General Scheme for Direct Amination
| Reactant | Reagent | Typical Conditions | Product |
|---|---|---|---|
| 4-Chloro-6-fluoropyrimidine | Ammonia (aq. or in alcohol) | Heating in a sealed vessel | This compound |
This method is advantageous due to the direct installation of the required amino group. The reaction conditions can be tuned to optimize the yield and minimize potential side reactions, such as the formation of diaminopyrimidine by-products.
The introduction of the amino group onto the fluoropyrimidine ring is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms within the pyrimidine ring activate the carbon atoms at the ortho and para positions (positions 2, 4, and 6) to nucleophilic attack. libretexts.org This activation facilitates the displacement of a halide leaving group by a nucleophile, such as ammonia or an amine.
The mechanism proceeds in two steps:
Addition: The nucleophile (ammonia) attacks the carbon atom bearing the leaving group (e.g., chlorine at C4 of 4-chloro-6-fluoropyrimidine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product, this compound.
The reactivity of halogens in SNAr reactions on pyrimidine rings generally follows the order F > Cl > Br > I, although this can be influenced by the reaction conditions and the nature of the nucleophile. In a precursor like 4-chloro-6-fluoropyrimidine, the chlorine is typically substituted preferentially by ammonia. In the case of 4,6-difluoropyrimidine, careful control of reaction stoichiometry and temperature is required to achieve selective mono-amination. The versatility of the SNAr reaction allows for the synthesis of a wide array of substituted aminopyrimidines. nih.govmdpi.com
Table 2: Examples of SNAr on Related Chloropyrimidines
| Starting Material | Amine Nucleophile | Product | Reference |
|---|---|---|---|
| 2-Amino-4-chloropyrimidine | Various substituted amines | 2-Amino-4-(substituted-amino)pyrimidine derivatives | nih.gov |
| 2,4-Diamino-6-chloropyrimidine | (S)-2,3-isopropylideneglycerol (alkoxide) | 2,4-Diamino-6-alkoxypyrimidine derivative | mdpi.com |
These examples demonstrate the broad applicability of the SNAr reaction for the synthesis of aminopyrimidines, which is the foundational chemistry for the preparation of this compound from halogenated precursors.
Introduction of Fluorine onto Pyrimidin-4-amine Architectures
Direct C-H fluorination of nitrogen-containing heterocycles like pyrimidines presents a modern and efficient route for synthesizing fluorinated derivatives. This approach avoids the multi-step processes often required when using fluorinated building blocks. nih.gov
One notable method involves a Chichibabin-type reaction mediated by silver(II) fluoride (B91410) (AgF₂). researchgate.net This technique allows for the site-selective fluorination of a single carbon-hydrogen bond in diazines, including pyrimidines, at ambient temperatures. researchgate.netnih.gov The reaction typically proceeds within an hour and shows exclusive selectivity for fluorination at the position adjacent to a nitrogen atom. nih.gov This mild and broadly applicable method provides access to various fluorinated derivatives of medicinally significant compounds. researchgate.netnih.gov
Another prominent strategy is electrophilic fluorination, which uses reagents that deliver a formal "positive-fluorine" to an electron-rich substrate. mdpi.com SelectFluor™ (F-TEDA-BF₄) is a widely used electrophilic fluorinating agent developed to be safer and easier to handle than earlier reagents like fluoroxytrifluoromethane (CF₃OF). mdpi.com It has proven effective for the direct fluorination of pyrimidine rings, such as in the synthesis of 5-fluorouracil (B62378) (5-FU) from uracil, demonstrating its utility in introducing fluorine to the pyrimidine core. mdpi.com
The table below summarizes key direct fluorination methodologies applicable to pyrimidine systems.
| Method | Fluorinating Agent | Key Features | Applicability |
| Silver-Mediated C-H Fluorination | Silver(II) Fluoride (AgF₂) | Site-selective fluorination adjacent to nitrogen; mild, ambient temperature conditions. researchgate.netnih.gov | Pyridines and diazines (pyrimidines, pyrazines, etc.). researchgate.net |
| Electrophilic Fluorination | SelectFluor™ (F-TEDA-BF₄) | Safer N-fluoroammonium salt reagent; direct fluorination of electron-rich pyrimidines. mdpi.com | Uracil and other pyrimidine derivatives. mdpi.com |
Conversion of Other Pyrimidine Derivatives to this compound
The conversion of pre-functionalized pyrimidines is a common and versatile strategy for synthesizing this compound. This often involves nucleophilic substitution reactions where a leaving group on the pyrimidine ring is displaced by an amine or a fluoride ion.
A prevalent method involves the nucleophilic substitution of chlorine atoms in chloropyrimidines. For instance, 5-fluoro-2,4-dichloropyrimidine can react with amino compounds, such as 5-aminoindazole, to selectively displace one of the chlorine atoms, forming an N-pyrimidinyl amine derivative. mdpi.com This highlights the high reactivity of chloropyrimidines, which is enhanced by the electron-withdrawing nature of the substituents. nih.gov Similarly, 6-alkyl-2-methoxy-4-chloropyrimidines can be synthesized from their 4(3H)-pyrimidinone precursors by treatment with reagents like SOCl₂-DMF. scilit.com The resulting chloro-pyrimidine is a key intermediate for further conversion into amino derivatives.
Another approach is building the fluorinated pyrimidine ring from acyclic precursors through cyclocondensation reactions. A synthesis for 4-amino-5-fluoropyrimidines was developed using potassium 2-cyano-2-fluoroethenolate, a fluorinated building block, which reacts with amidine hydrochlorides under mild conditions. nih.gov This method allows for the formation of the 4-aminopyrimidine core with the fluorine atom already incorporated, offering a direct route to the desired substitution pattern. nih.gov
Stereoselective Synthesis and Enantiomeric Enrichment
While this compound is an achiral molecule, the development of stereoselective synthetic methods is crucial for producing chiral fluorinated pyrimidine amines, which are significant in medicinal chemistry. nih.govnih.gov These chiral analogues often exhibit different biological activities between enantiomers, making enantiomeric purity a critical factor. chromatographyonline.com The following sections discuss strategies for chiral resolution and asymmetric synthesis as they apply to related chiral fluorinated pyrimidine compounds.
Strategies for Chiral Resolution and Enantio-separation (e.g., SFC applications for related compounds)
Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org Common methods include the crystallization of diastereomeric salts and chiral column chromatography. wikipedia.org
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for both analytical and preparative chiral separations in the pharmaceutical industry. chiraltech.comamericanpharmaceuticalreview.com SFC offers significant advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced consumption of toxic organic solvents, and lower operational costs. chiraltech.comchromatographyonline.com The mobile phase in SFC, typically supercritical CO₂, has low viscosity, which allows for high flow rates and efficient separations. chiraltech.comchromatographyonline.com
For chiral separations, SFC is used with chiral stationary phases (CSPs). chromatographyonline.com The selectivity can be complementary to that of HPLC, sometimes resulting in different retention factors or elution orders for enantiomers. chromatographyonline.com This makes SFC a valuable alternative when HPLC methods are not effective. chromatographyonline.com The technique is widely applied for the enantioselective separation of drugs and other pharmaceutical compounds. chromatographyonline.com
The table below outlines the key advantages of SFC for chiral separations.
| Feature | Description | Benefit |
| Speed | The low viscosity of the supercritical CO₂ mobile phase allows for higher flow velocities without losing efficiency. chiraltech.comchromatographyonline.com | Reduced analysis time and higher throughput. chromatographyonline.com |
| Solvent Reduction | SFC primarily uses CO₂ with a small percentage of an organic modifier (e.g., methanol). chiraltech.comchromatographyonline.com | Environmentally friendly ("greener"), safer, and more cost-efficient. chromatographyonline.com |
| Complementary Selectivity | Chiral stationary phases can exhibit different separation behaviors in SFC compared to HPLC. chromatographyonline.com | Provides an alternative separation mechanism for difficult-to-resolve enantiomers. |
| Versatility | Compatible with a wide range of chiral stationary phases and detectors. chromatographyonline.comchromatographyonline.com | Broad applicability across various classes of chiral compounds. |
Asymmetric Synthesis Approaches to Fluorinated Pyrimidine Amines
Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule directly, avoiding the need for subsequent resolution. wikipedia.org This is a highly efficient approach for producing enantiomerically pure compounds.
For fluorinated amines, a notable strategy involves the stereoselective addition to or reduction of fluorinated N-tert-butylsulfinyl imines. nih.gov This method offers high stereoselectivity and is applicable to a broad scope of substrates for synthesizing trifluoromethylated, difluoromethylated, and monofluoromethylated chiral amines. nih.gov
Organocatalysis provides another powerful tool for asymmetric synthesis. For example, a one-pot fluorination and organocatalytic Robinson annulation sequence, promoted by cinchona alkaloid amines, has been developed for the asymmetric synthesis of fluorinated cyclohexenones with excellent enantiomeric excess (up to 99% ee) and diastereoselectivity. nih.gov Such strategies, which establish multiple stereocenters in a single sequence, are highly valuable. Asymmetric aza-Michael reactions, often catalyzed by cinchona derivatives or other organocatalysts, are also used to synthesize chiral amines with high enantioselectivity. nih.gov
Furthermore, biocatalysis using enzymes like reductive aminases (RedAms) offers an environmentally benign alternative to metal-catalyzed reactions for the stereoselective amination of ketones to produce chiral amines. frontiersin.org Rational engineering of these enzymes can lead to highly stereoselective mutants capable of synthesizing specific enantiomers of pharmaceutical ingredients. frontiersin.org These asymmetric approaches are instrumental in accessing the optically active fluorinated pyrimidine derivatives that are of high interest in drug discovery. acs.org
Reactivity and Reaction Mechanisms of 6 Fluoropyrimidin 4 Amine
Nucleophilic Substitution Reactions
The pyrimidine (B1678525) ring in 6-Fluoropyrimidin-4-amine is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further amplified by the fluorine atom at the C-6 position, making the carbon atoms of the ring, particularly C-6 and C-4, electrophilic and susceptible to nucleophilic attack. This forms the basis of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its chemistry.
Substitution at the C-6 Fluorine Position
The C-6 position is highly activated towards nucleophilic attack due to the adjacent ring nitrogen and the fluorine atom's strong electron-withdrawing inductive effect. The fluoride (B91410) ion is an excellent leaving group in SNAr reactions on heteroaromatic systems, facilitating its displacement by a wide range of nucleophiles.
Commonly, nitrogen, oxygen, and sulfur nucleophiles are employed to displace the C-6 fluorine, leading to the synthesis of diverse 6-substituted 4-aminopyrimidines. These reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) and often require a base to deprotonate the nucleophile or neutralize the HF generated during the reaction.
Table 1: Examples of Nucleophilic Substitution at the C-6 Position
| Nucleophile | Reagent/Conditions | Product Class | Reference |
|---|---|---|---|
| Primary/Secondary Amines (R¹R²NH) | K₂CO₃ or DIPEA, DMF or n-BuOH, 80-120 °C | 6-(Alkyl/Arylamino)pyrimidin-4-amines | chemrxiv.org |
| Alcohols/Phenols (ROH) | NaH or K₂CO₃, THF or DMF, rt-100 °C | 6-Alkoxy/Aryloxypyrimidin-4-amines | fishersci.co.uk |
| Thiols/Thiophenols (RSH) | K₂CO₃ or Cs₂CO₃, DMAc or DMF, rt-100 °C | 6-(Alkyl/Arylthio)pyrimidin-4-amines | nih.gov |
The reaction with amines is particularly widespread, providing access to various diaminopyrimidine structures. Similarly, reactions with thiols proceed smoothly, often under mild conditions, to yield 6-(thioether)-substituted pyrimidines nih.gov. The substitution with alcohols generally requires stronger basic conditions, such as sodium hydride, to generate the more potent alkoxide nucleophile fishersci.co.uk.
Substitution at Other Electrophilic Centers of the Pyrimidine Ring
While the C-6 position is the most reactive site for SNAr, other positions on the pyrimidine ring can also exhibit electrophilic character. The reactivity generally follows the order C-4/C-6 > C-2 > C-5. The C-4 position, bonded to the amino group, is also highly activated but substitution here would require displacement of the amino group, which is a poor leaving group compared to fluoride.
The C-2 position is less electrophilic than C-6 due to its placement between the two ring nitrogens. Nucleophilic attack at C-2 is possible but typically requires harsher conditions or a more activated substrate, for instance, with an additional electron-withdrawing group at that position.
The C-5 position is the least electrophilic carbon on the ring and is generally not susceptible to nucleophilic attack. Its electron density is relatively higher due to the influence of the adjacent C-4 amino group.
Mechanistic Studies of Nucleophilic Attack on Fluorinated Pyrimidines
The nucleophilic aromatic substitution on this compound, like other activated halo-heterocycles, predominantly proceeds via a two-step addition-elimination (SNAr) mechanism nih.gov.
Addition Step: The nucleophile attacks the electron-deficient C-6 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the complex.
Elimination Step: In the second, typically faster step, the aromaticity is restored by the expulsion of the fluoride leaving group.
Computational and experimental studies on related fluorinated heterocycles have shown that the high electronegativity of fluorine activates the carbon for attack but the strength of the C-F bond can influence the energy barrier for the elimination step . In some cases, particularly with very strong nucleophiles and specific solvent systems, a concerted (cSNAr) mechanism, where bond formation and bond cleavage occur in a single transition state without a discrete intermediate, has been proposed nih.gov.
Electrophilic Reactions on the Pyrimidine Core and Amine Moiety
While the pyrimidine ring is inherently electron-poor, the powerful electron-donating effect of the C-4 amino group makes the ring system susceptible to electrophilic attack, particularly at the C-5 position. The amino group activates the ring through resonance, increasing the electron density at the ortho (C-5) and para (C-6) positions. Since the C-6 position is already substituted, the C-5 position becomes the primary site for electrophilic substitution.
Reactions such as halogenation and nitration can occur at the C-5 position under controlled conditions. For instance, nitration of aminopyrimidines often requires careful selection of reagents to avoid oxidation or reaction on the amine itself researchgate.netrsc.orgsapub.org. Direct nitration can sometimes lead to the formation of N-nitroamines, which may rearrange to C-nitro compounds sapub.org. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom at the C-5 position.
The primary amine moiety itself can also react with electrophiles, which is discussed in the context of its derivatization.
Amine-Based Reactions and Derivatizations
The primary amino group at the C-4 position is a key site for functionalization. It behaves as a typical aromatic amine, albeit with reduced basicity and nucleophilicity due to the electron-withdrawing nature of the pyrimidine ring. Nevertheless, it undergoes a variety of common amine-based reactions.
Acylation, Alkylation, and Arylation of the Primary Amine
Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties. For example, N-acetylation can be achieved using acetic anhydride (B1165640) or acetyl chloride nih.gov.
Alkylation: Direct N-alkylation of this compound with alkyl halides is often challenging as it can lead to a mixture of mono- and di-alkylated products ucalgary.camasterorganicchemistry.com. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation libretexts.org. To achieve selective mono-alkylation, methods like reductive amination (reaction with an aldehyde or ketone followed by reduction) or specialized alkylation protocols are often preferred.
Arylation: The introduction of an aryl group on the primary amine is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation mdpi.com. This reaction involves a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate in the presence of a base. This method allows for the synthesis of a wide range of N-aryl-6-fluoropyrimidin-4-amines, which are important scaffolds in medicinal chemistry.
Table 2: Examples of Derivatization of the C-4 Amino Group
| Reaction Type | Reagents/Conditions | Product Class | Reference |
|---|---|---|---|
| Acylation | RCOCl or (RCO)₂O, Pyridine or Et₃N, DCM, 0 °C to rt | N-(6-Fluoropyrimidin-4-yl)amides | nih.gov |
| Alkylation (Reductive Amination) | RCHO, NaBH(OAc)₃ or H₂, Pd/C | N-Alkyl-6-fluoropyrimidin-4-amines | masterorganicchemistry.com |
| Arylation (Buchwald-Hartwig) | Ar-Br, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C | N-Aryl-6-fluoropyrimidin-4-amines | mdpi.com |
Reductive Amination Strategies
Reductive amination is a versatile method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.org For this compound, which is a primary amine, this process typically occurs in a one-pot reaction. The reaction involves the initial condensation of the amine with an aldehyde or ketone under weakly acidic conditions to form a protonated imine (an iminium ion). chemistrysteps.com This intermediate is then reduced in situ to yield a new secondary or tertiary amine. chemistrysteps.com
The key to a successful one-pot reductive amination is the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. masterorganicchemistry.com Common reagents for this purpose are sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edu These mild hydride donors are generally unreactive toward aldehydes and ketones at the neutral or slightly acidic pH required for imine formation but react rapidly with the more electrophilic iminium ion as it is formed. masterorganicchemistry.comacsgcipr.org
The general mechanism proceeds as follows:
Imine/Iminium Ion Formation: The nucleophilic exocyclic amine of this compound attacks the carbonyl carbon of an aldehyde or ketone.
Dehydration: Following a proton transfer, a hemiaminal intermediate eliminates a molecule of water to form an imine. Under the typically mild acidic conditions (pH ~6-8), the imine is protonated to form a more reactive iminium ion. echemi.com
Hydride Reduction: A selective reducing agent, such as NaBH₃CN, delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the final amine product. chemistrysteps.com
This strategy allows for the synthesis of a diverse range of N-substituted this compound derivatives.
| Carbonyl Reactant | Reducing Agent | Potential Product |
|---|---|---|
| Formaldehyde | NaBH(OAc)₃ | 6-Fluoro-N-methylpyrimidin-4-amine |
| Acetone | NaBH₃CN | 6-Fluoro-N-isopropylpyrimidin-4-amine |
| Benzaldehyde | NaBH₃CN | N-Benzyl-6-fluoropyrimidin-4-amine |
| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl-6-fluoropyrimidin-4-amine |
Formation of Schiff Bases and Related Imine Derivatives
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are synthesized through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). wikipedia.org The reaction of this compound with an aldehyde or ketone provides direct access to a variety of pyrimidine-based Schiff bases. ijpsr.com
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. researchgate.netwisdomlib.org The mechanism involves two main stages:
Nucleophilic Addition: The primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate known as a hemiaminal or carbinolamine. researchgate.net
Dehydration: The hemiaminal is typically unstable and undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group turns it into a good leaving group (water), and subsequent elimination of water, often assisted by the nitrogen lone pair, forms the C=N double bond of the imine. youtube.com
This equilibrium can be driven toward the product by removing water from the reaction mixture, for instance, by using a Dean-Stark apparatus or molecular sieves. The stability of the resulting Schiff base is often enhanced by conjugation, for example, when an aromatic aldehyde is used as the carbonyl partner. mdpi.com
C-F Bond Activation Studies
The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. nih.gov However, the C-F bond on an electron-deficient ring system like pyrimidine is activated toward certain transformations.
The primary transition-metal-free method for activating the C-F bond in this compound is Nucleophilic Aromatic Substitution (SNAr) . The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms of the ring electrophilic and susceptible to attack by strong nucleophiles. The fluorine atom at the C6 position is a good leaving group in this context, in part because its high electronegativity polarizes the C-F bond and because fluoride is a stable anion. masterorganicchemistry.com
The SNAr mechanism is typically a two-step process:
Addition: A nucleophile (e.g., an alkoxide, thiolate, or another amine) attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov
Elimination: The leaving group (fluoride) is expelled, and the aromaticity of the pyrimidine ring is restored.
These reactions often require strong bases and/or high temperatures to proceed. researchgate.netnih.gov However, for highly activated substrates, milder conditions can sometimes be employed. mdpi.com Other transition-metal-free methods, such as those mediated by silyl (B83357) radicals generated from silylboronates and a base, have also been developed for C-F functionalization under mild, room-temperature conditions. springernature.com
An alternative strategy for C-F bond functionalization involves the generation of radical intermediates. Visible-light photoredox catalysis has emerged as a powerful tool for this purpose, enabling the cleavage of strong C-F bonds under mild conditions. nih.govsemanticscholar.org
In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can act as a potent single-electron transfer (SET) agent. It can reduce the C-F bond of this compound to generate a radical anion. This intermediate can then fragment, releasing a fluoride ion and forming a pyrimidinyl radical.
Key steps in this process include:
Photoexcitation: A photocatalyst absorbs light, promoting it to an excited state.
Single-Electron Transfer (SET): The excited photocatalyst transfers an electron to the this compound, cleaving the C-F bond to generate a 4-aminopyrimidin-6-yl radical. researchgate.net
Radical Coupling: This highly reactive radical intermediate can be intercepted by various coupling partners, such as alkenes or other radical species, to form new carbon-carbon or carbon-heteroatom bonds. nih.govdigitellinc.com
This approach provides a complementary method to traditional polar reactions for constructing complex molecules from fluorinated precursors.
Reaction Kinetics and Thermodynamic Analyses of Key Transformations
While specific, detailed kinetic and thermodynamic studies on reactions of this compound are not extensively documented in the literature, the principles of such analyses can be described for its key transformations, such as SNAr.
Reaction Kinetics: The rate of a reaction, such as the SNAr displacement of fluoride, can be monitored over time using techniques like UV-Vis spectroscopy (if the product has a different absorption spectrum from the reactants) or NMR spectroscopy. researchgate.net This data allows for the determination of the reaction's rate law, which describes how the rate depends on the concentration of each reactant. For many SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex. masterorganicchemistry.comnih.gov
Thermodynamic Analysis: By studying the reaction rate at different temperatures, one can construct an Eyring plot (a plot of ln(k/T) versus 1/T). uvic.cayoutube.com From the slope and intercept of this plot, the thermodynamic activation parameters for the reaction can be determined: libretexts.orglibretexts.orgresearchgate.net
Enthalpy of Activation (ΔH‡): Represents the energy barrier that must be overcome for the reaction to occur. It is related to the bond-breaking and bond-forming energies in the transition state.
Entropy of Activation (ΔS‡): Reflects the change in disorder in moving from the reactants to the transition state. A negative ΔS‡, for example, would suggest a more ordered transition state, which is common in bimolecular reactions like SNAr where two molecules come together.
Gibbs Free Energy of Activation (ΔG‡): Combines the enthalpic and entropic contributions and is the ultimate determinant of the reaction rate at a given temperature.
These parameters provide deep insight into the reaction mechanism and the structure of the transition state. springernature.com
Regioselectivity and Chemoselectivity in Synthetic Pathways
Regioselectivity refers to the preference for a reaction to occur at one specific position or region of a molecule over others. wikipedia.org In this compound, the primary regiochemical question in substitution reactions is which site the incoming reagent will attack. For nucleophilic aromatic substitution, the C6 position is highly activated for attack due to the electron-withdrawing effects of the ring nitrogens and the attached fluorine. The C2 position is also electron-deficient but generally less reactive toward SNAr than C6. Therefore, nucleophilic attack occurs with high regioselectivity at C6.
Chemoselectivity describes the preferential reaction of a reagent with one functional group over another. This compound possesses two main types of reactive sites: the C-F bond on the aromatic ring and the N-H bonds of the exocyclic amine.
Reaction with Nucleophiles: Strong nucleophiles will preferentially attack the electrophilic C6 carbon of the pyrimidine ring, leading to SNAr and displacement of the fluoride.
Reaction with Electrophiles: Electrophiles (e.g., acyl chlorides, alkyl halides) will preferentially react with the most nucleophilic site in the molecule, which is the exocyclic amino group. nih.gov This leads to N-acylation or N-alkylation products.
The ability to control whether a reaction occurs at the C-F bond or the amino group by choosing between a nucleophilic or electrophilic reagent is a key aspect of the synthetic utility of this compound.
| Reagent Type | Primary Reactive Site (Chemoselectivity) | Product Type | Regioselectivity |
|---|---|---|---|
| Strong Nucleophile (e.g., RO⁻, RS⁻) | C-F bond | SNAr Product | High preference for C6 position |
| Electrophile (e.g., RCOCl) | Exocyclic Amine (-NH₂) | N-Acylated Product | Reaction at N4 |
| Aldehyde/Ketone + Reducing Agent | Exocyclic Amine (-NH₂) | N-Alkylated Product | Reaction at N4 |
| Photoredox Catalyst + SET Donor | C-F bond | Radical Coupling Product | Radical formation at C6 |
Derivatization and Functionalization Strategies of 6 Fluoropyrimidin 4 Amine
Design and Synthesis of Advanced Pyrimidine (B1678525) Analogs
The unique electronic properties of the 6-Fluoropyrimidin-4-amine scaffold make it an excellent substrate for a variety of chemical transformations aimed at producing advanced analogs. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom facilitates reactions at several positions on the molecule.
Key synthetic strategies include:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C6 position is susceptible to displacement by a range of nucleophiles. This reaction is a cornerstone for introducing diverse functional groups. The pyrimidine ring's electron-deficient character activates the C-F bond, allowing for substitution reactions with amines, thiols, and alkoxides under appropriate conditions. This method is frequently used in the synthesis of kinase inhibitors, where specific interactions with the target protein are sought. evitachem.commdpi.com
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies are widely applied to functionalize pyrimidine rings. evitachem.com Reactions such as the Suzuki-Miyaura coupling enable the introduction of aryl or heteroaryl moieties, while the Sonogashira coupling allows for the installation of alkynyl groups. evitachem.commdpi.com These reactions significantly expand the structural diversity of the resulting analogs, which is crucial for tuning the pharmacological profile of lead compounds. mdpi.com
Modification of the Exocyclic Amine: The amino group at the C4 position serves as a handle for further derivatization. It can undergo acylation to form amides, react with isocyanates to yield ureas, or participate in reductive amination, providing access to a broad spectrum of N-substituted derivatives.
The table below summarizes common derivatization reactions for creating advanced pyrimidine analogs from precursors like this compound.
| Reaction Type | Reagents/Catalysts | Functional Group Introduced | Resulting Analog Type |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides | Amino, Thioether, Ether | C6-substituted pyrimidines |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(dppf)Cl₂) | Aryl, Heteroaryl | C6-aryl/heteroaryl pyrimidines |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl | C6-alkynyl pyrimidines |
| Amide Formation (on exocyclic amine) | Acyl chlorides, Carboxylic acids | Amide | N-acyl pyrimidin-4-amines |
Incorporation into Multicyclic and Heterocyclic Systems
The functional groups on this compound make it an ideal building block for constructing more complex, fused, or linked heterocyclic systems. Such structures are of great interest in drug discovery as they can occupy larger and more complex binding pockets in biological targets.
Strategies for incorporation include:
Condensation Reactions: The amine functionality can participate in condensation reactions with bifunctional reagents to form new rings. For instance, reaction with a dicarbonyl compound or its equivalent can lead to the formation of fused imidazole, pyrazole, or other heterocyclic systems.
Sequential Coupling and Cyclization: A common approach involves a multi-step sequence where the pyrimidine is first functionalized via a cross-coupling reaction, followed by an intramolecular cyclization event to build a new ring system. This has been effectively used to create potent enzyme inhibitors. For example, derivatives of pyrimidine amines have been used in the synthesis of thiazolopyrimidines, which act as cyclin-dependent kinase (CDK) 4/6 inhibitors. acs.org
Linkage to Other Heterocycles: The scaffold can be linked to other heterocyclic systems through its reactive sites. In one reported synthesis, a pyrimidine amine derivative was coupled with a coumarin (B35378) moiety to generate novel compounds for fungicidal applications. acs.org This modular approach allows for the combination of different pharmacophores to create hybrid molecules with potentially synergistic activities.
The following table illustrates examples of incorporating pyrimidine amines into larger heterocyclic structures.
| Starting Scaffold | Reaction Partner/Strategy | Resulting Heterocyclic System | Reference |
| Pyrimidine amine derivative | Enaminone and guanidine (B92328) cyclization | Thiazolopyrimidine | acs.org |
| Pyrimidine amine derivative | Linkage via an ethoxy bridge | Pyrimidine-coumarin hybrid | acs.org |
| 2,4-dichloro-5-fluoropyridine | Condensation with aza-β-amino acids | Aza-β-amino acid-pyrimidine conjugates | mdpi.com |
Use as a Scaffold for Library Synthesis in Chemical Research
In modern drug discovery, the concept of a "scaffold" refers to a core chemical structure that can be systematically decorated with various functional groups to generate a library of related compounds. lifechemicals.com this compound is an exemplary scaffold due to its inherent reactivity and multiple points for diversification. u-strasbg.fr
The generation of compound libraries based on this scaffold allows for:
Structure-Activity Relationship (SAR) Studies: By synthesizing a large number of analogs with controlled variations, researchers can systematically investigate how changes in chemical structure affect biological activity. mdpi.com This is a critical step in optimizing a lead compound. For instance, libraries of pyrimidine derivatives have been synthesized to explore SAR for targets like epidermal growth factor receptor (EGFR) kinases and CDK4/6. mdpi.comacs.org
High-Throughput Screening (HTS): The libraries generated can be screened against a wide range of biological targets to identify new hits. The modular synthesis enabled by the this compound scaffold is amenable to parallel synthesis techniques, which are often used to rapidly produce large numbers of compounds for HTS campaigns. lifechemicals.com
A hypothetical library synthesis based on the this compound scaffold could involve the following diversification points:
| Diversification Point | Reaction Type | Example Building Blocks |
| Position 6 (via F substitution) | SNAr | Diverse primary/secondary amines, thiols |
| Position 4 (Amine) | Acylation / Sulfonylation | Various acyl chlorides, sulfonyl chlorides |
| Position 5 (if modified) | Suzuki-Miyaura Coupling | Array of aryl/heteroaryl boronic acids |
Strategies for Prodrug Design and Amine Protection/Deprotection (General Chemical Approaches)
The chemical manipulation of this compound often requires strategic planning, including the use of prodrug strategies to improve pharmaceutical properties and the application of protecting groups to achieve regioselectivity during synthesis.
Prodrug Design Strategies A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. mdpi.com This approach is used to overcome issues such as poor solubility, low permeability, or rapid metabolism. mdpi.comnih.gov The exocyclic amine of this compound is a prime functional group for creating prodrugs. General strategies include:
Amide or Carbamate (B1207046) Linkages: The amine can be converted into an amide or carbamate by reacting it with a carboxylic acid or a chloroformate, respectively. nih.gov These linkages can be designed to be cleaved by enzymes like amidases or esterases found in the body.
Phosphate (B84403) Esters: For introducing high water solubility, a phosphate group can be attached via a cleavable linker. This is a common strategy for developing injectable formulations.
Intramolecular Cyclization Systems: Advanced prodrug designs utilize facile intramolecular cyclization reactions to release the parent amine. nih.gov The rate of drug release in these systems can be finely tuned by modifying the structure of the promoiety. nih.gov
Amine Protection and Deprotection To perform selective reactions on other parts of the this compound molecule, it is often necessary to temporarily "block" or protect the reactive amino group. alfa-chemistry.com An ideal protecting group should be easy to install, stable to the desired reaction conditions, and easy to remove with high yield. masterorganicchemistry.com
Common protecting groups for amines and their general application are summarized below:
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., trifluoroacetic acid, TFA) masterorganicchemistry.com | Stable to bases and hydrogenation; widely used. |
| Carboxybenzyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com | Stable to acidic and basic conditions. |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) masterorganicchemistry.com | Base-labile; orthogonal to acid-labile (Boc) and hydrogenation-labile (Cbz) groups. |
| Methoxymethyl | MOM | Methoxymethyl chloride (MOMCl) | Acidic hydrolysis | Often used for protecting ring nitrogens in pyrimidines and other heterocycles. nih.gov |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical chemistry, enabling the detailed study of molecular systems from first principles. These methods are instrumental in elucidating the fundamental properties of 6-Fluoropyrimidin-4-amine.
Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations can provide a wealth of information regarding its electronic structure and reactivity. A common approach involves geometry optimization to find the most stable molecular conformation, followed by the calculation of various electronic descriptors.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is critical for predicting how the molecule will interact with other chemical species. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the amino group are expected to be electron-rich regions, while the hydrogen atoms of the amino group and the area around the fluorine atom may exhibit more positive electrostatic potential.
Table 1: Calculated Electronic Properties of a Pyrimidine Derivative using DFT (Note: Data is illustrative and based on typical values for similar compounds)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Møller-Plesset perturbation theory is a post-Hartree-Fock method that incorporates electron correlation effects, offering a higher level of accuracy for energetic and structural predictions compared to DFT in some cases. researchgate.net Second-order Møller-Plesset perturbation theory (MP2) is a widely used variant that provides a good compromise between accuracy and computational expense. fiveable.mewikipedia.org
For this compound, MP2 calculations are particularly useful for obtaining highly accurate geometric parameters, such as bond lengths and angles. By comparing these theoretical values with experimental data, the reliability of the computational model can be assessed. Furthermore, MP2 is well-suited for calculating interaction energies in molecular complexes, which is important for understanding non-covalent interactions like hydrogen bonding and stacking interactions that this compound might engage in. A study on the related molecule 2-aminopyrimidine (B69317) has demonstrated the utility of MP2 in conjunction with DFT for detailed structural and vibrational analysis. researchgate.net
Table 2: Comparison of Calculated Bond Lengths (Å) for a Pyrimidine Ring using Different Methods (Note: Data is illustrative and based on general findings for similar heterocyclic systems)
| Bond | HF | DFT (B3LYP) | MP2 |
|---|---|---|---|
| N1-C2 | 1.345 | 1.338 | 1.340 |
| C2-N3 | 1.345 | 1.338 | 1.340 |
| N3-C4 | 1.335 | 1.329 | 1.331 |
| C4-C5 | 1.400 | 1.392 | 1.395 |
| C5-C6 | 1.390 | 1.383 | 1.386 |
| C6-N1 | 1.335 | 1.329 | 1.331 |
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and, when relevant, the solvation model. A basis set is a set of mathematical functions used to represent the electronic wave function. Larger basis sets provide a more accurate description but are computationally more demanding. For molecules containing fluorine, it is important to use basis sets that include polarization and diffuse functions, such as the Pople-style 6-311++G(d,p) or the Dunning-style correlation-consistent basis sets (e.g., cc-pVTZ), to accurately describe the electronic distribution around the electronegative fluorine atom.
Since many chemical and biological processes occur in solution, incorporating the effects of the solvent is crucial for realistic predictions. Solvation models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly used implicit solvation models that can provide valuable insights into how the properties of this compound might change in different solvent environments.
Molecular Modeling and Simulation
While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular modeling and simulation techniques are used to study its dynamic behavior and interactions with other molecules over time.
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that describes the positions and velocities of the atoms over time. This allows for the exploration of the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them. nih.gov
For this compound, MD simulations can be used to study the flexibility of the molecule, including the rotation of the amino group and any potential puckering of the pyrimidine ring. The simulations are governed by a force field, which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates. Standard force fields like AMBER or CHARMM can be used, potentially with refined parameters for the fluorinated pyrimidine moiety to ensure accuracy. biorxiv.org Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the atomic positions, which indicates the stability of the molecule's conformation over time.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as an enzyme or a protein. nih.gov This method is widely used in drug discovery to understand how a small molecule might interact with a biological target at the atomic level. nih.gov
In the context of this compound, molecular docking can be employed to explore its potential interactions within the binding site of a generic enzyme. ekb.egajchem-a.comremedypublications.com The process involves placing the ligand in various positions and orientations within the receptor's active site and calculating a scoring function to estimate the binding affinity for each pose. The results of a docking study can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the receptor. This provides a structural hypothesis for the ligand-target interaction, which can be invaluable for the rational design of new molecules.
Table 3: Illustrative Molecular Docking Results for a Pyrimidine Derivative in an Enzyme Active Site (Note: Data is hypothetical and for illustrative purposes only)
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -7.5 |
| Inhibition Constant (Ki, µM) | 2.5 |
| Interacting Residues | Asp120, Ser122, Phe250 |
| Types of Interactions | Hydrogen Bond, π-π Stacking |
Electronic Structure Analysis
Electronic structure analysis provides fundamental insights into the reactivity, stability, and properties of a molecule. Through quantum chemical calculations, it is possible to model the distribution of electrons and predict molecular behavior.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Activity and Stability
Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for predicting the reactivity and kinetic stability of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govyoutube.com A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable, as it can be more easily excited. nih.govphyschemres.org For a molecule like this compound, analysis of the HOMO-LUMO gap, typically calculated using Density Functional Theory (DFT), would reveal its propensity to engage in chemical reactions. The distribution of the HOMO and LUMO across the molecule's atoms indicates the likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Frontier Molecular Orbital Parameters for this compound (Note: Specific computational data for this compound is not available in published literature. The table below is illustrative of the parameters that would be calculated.)
| Parameter | Symbol | Calculated Value |
| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other chemical species. deeporigin.comuni-muenchen.de The MEP is mapped onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. wolfram.comresearchgate.net
Red : Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue : Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Green/Yellow : Represents areas with neutral or intermediate potential.
For this compound, an MEP map would highlight the electronegative nitrogen atoms of the pyrimidine ring and the fluorine atom as regions of negative potential (red/yellow), making them likely sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the amine group would be expected to show a positive potential (blue), indicating them as sites for nucleophilic interaction. researchgate.net
Theoretical Prediction of Electronic Spectra (e.g., TD-DFT)
Theoretical methods can predict the electronic absorption spectra (UV-Vis) of a molecule by calculating the energies of its electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, as it provides a good balance between accuracy and computational cost for many molecules. nih.govrsc.org
The calculation provides information on the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption bands). materialsciencejournal.org Analysis of the molecular orbitals involved in the main electronic transitions (e.g., HOMO to LUMO) helps in understanding the nature of these transitions (e.g., π→π* or n→π*). nih.gov For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum, providing valuable data for its characterization.
Table 2: Predicted Electronic Absorption Properties of this compound (Note: Specific computational data for this compound is not available in published literature. The table below is illustrative of the parameters that would be calculated.)
| Wavelength (λmax) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |
| Data not available | Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available | Data not available |
Spectroscopic Parameter Prediction
Computational chemistry allows for the a priori prediction of various spectroscopic parameters, which can be invaluable for identifying and characterizing molecules, as well as for interpreting experimental data.
Computational Prediction of NMR Chemical Shifts (1H, 13C, 19F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (δ) for various nuclei. nih.gov These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each atom. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for 1H and 13C).
For this compound, theoretical predictions of 1H, 13C, and particularly 19F NMR spectra would be highly useful. nih.gov 19F NMR is very sensitive to the local electronic environment, and predicted shifts can help in confirming the substitution pattern on the pyrimidine ring. chemrxiv.org Comparing the predicted shifts with experimental data can validate the computed structure.
Table 3: Predicted NMR Chemical Shifts (δ in ppm) for this compound (Note: Specific computational data for this compound is not available in published literature. The table below is illustrative of the parameters that would be calculated.)
| Atom Position | 1H Shift (ppm) | 13C Shift (ppm) | 19F Shift (ppm) |
| C2 | Data not available | ||
| C4 | Data not available | ||
| C5 | Data not available | Data not available | |
| C6 | Data not available | Data not available | |
| N4-H | Data not available |
Theoretical Vibrational Spectroscopy (IR, Raman)
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are typically performed at the DFT level of theory, which involves optimizing the molecule's geometry to find its minimum energy state and then calculating the second derivatives of the energy with respect to atomic positions.
The output provides a list of vibrational frequencies and their corresponding intensities (for IR) or scattering activities (for Raman). researchgate.net These predicted frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. For this compound, a theoretical vibrational analysis would help in assigning the various stretching, bending, and deformation modes of the pyrimidine ring, the C-F bond, and the amino group.
Table 4: Selected Predicted Vibrational Frequencies for this compound (Note: Specific computational data for this compound is not available in published literature. The table below is illustrative of the parameters that would be calculated.)
| Frequency (cm-1) | IR Intensity | Raman Activity | Vibrational Assignment |
| Data not available | Data not available | Data not available | N-H stretch |
| Data not available | Data not available | Data not available | C-H stretch |
| Data not available | Data not available | Data not available | Ring stretch |
| Data not available | Data not available | Data not available | C-F stretch |
| Data not available | Data not available | Data not available | N-H bend |
Mechanistic Computational Studies of Reaction Pathways
Theoretical investigations into the reaction pathways of this compound would provide invaluable insights into its chemical behavior. By employing methods such as Density Functional Theory (DFT), chemists can model reactions at the molecular level, predicting the feasibility and outcomes of chemical transformations.
Transition State Analysis and Reaction Coordinate Determination
A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Transition state analysis for reactions involving this compound would allow for the calculation of activation energies, which are fundamental to predicting reaction rates.
The reaction coordinate, representing the pathway of lowest energy from reactants to products, would be determined through techniques like Intrinsic Reaction Coordinate (IRC) calculations. This would map out the geometric and energetic changes throughout a reaction, such as a nucleophilic aromatic substitution at the C6 position.
Table 1: Hypothetical Data from Transition State Analysis of a Nucleophilic Substitution Reaction of this compound
| Parameter | Reactant Complex | Transition State | Product Complex |
| Relative Energy (kcal/mol) | 0.0 | 25.3 | -15.8 |
| Key Bond Distance (Å) | C-F: 1.35 | C-F: 1.62, C-Nu: 2.10 | C-Nu: 1.45 |
| Imaginary Frequency (cm⁻¹) | N/A | -350.4 | N/A |
Note: The data in this table is hypothetical and for illustrative purposes only, pending actual research findings.
Charge-Transfer Complex Formation and Electron Transfer Mechanisms
The electronic properties of this compound, with its electron-withdrawing pyrimidine ring and electron-donating amino group, suggest the potential for forming charge-transfer (CT) complexes with suitable donor or acceptor molecules. Computational studies could predict the geometry and stability of such complexes.
Furthermore, the mechanism of electron transfer in reactions involving this compound could be elucidated. Calculations of ionization potential and electron affinity would provide a quantitative measure of its ability to donate or accept electrons. The analysis of molecular orbitals (HOMO and LUMO) would be instrumental in understanding the nature of electronic transitions in potential charge-transfer interactions.
Table 2: Hypothetical Electronic Properties of a this compound Charge-Transfer Complex
| Property | This compound | Acceptor Molecule | Charge-Transfer Complex |
| HOMO Energy (eV) | -6.2 | -7.5 | -6.5 |
| LUMO Energy (eV) | -1.1 | -2.5 | -2.3 |
| HOMO-LUMO Gap (eV) | 5.1 | 5.0 | 4.2 |
| Charge Transfer (e) | N/A | N/A | 0.15 |
Note: The data in this table is hypothetical and for illustrative purposes only, pending actual research findings.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of 6-fluoropyrimidin-4-amine. Through a series of one-dimensional and two-dimensional experiments, the precise chemical environment of each atom within the molecule can be determined.
1H and 13C NMR for Structural Elucidation
Proton (¹H) and carbon-13 (¹³C) NMR are fundamental for mapping the basic framework of the molecule. The ¹H NMR spectrum reveals the number and connectivity of hydrogen atoms. For this compound, characteristic signals for the amine protons and the two protons on the pyrimidine (B1678525) ring are observed.
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms directly bonded to the highly electronegative fluorine and nitrogen atoms are shifted to lower fields in the spectrum. A key diagnostic feature is the large coupling constant between the carbon and the directly attached fluorine atom (¹JCF), which provides definitive evidence for the C-F bond. Downfield shifts in the ¹³C NMR spectrum can also be indicative of hydrogen bond formation. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H (Amine) | 5.5 - 7.5 | Broad Singlet | - |
| ¹H (Ring) | 6.2 - 6.5 | Doublet | JHF ≈ 2-4 |
| ¹H (Ring) | 7.8 - 8.1 | Doublet | JHF ≈ 2-4 |
| ¹³C (C-F) | 158 - 162 | Doublet | ¹JCF ≈ 220-240 |
| ¹³C (C-NH₂) | 155 - 159 | Singlet | - |
| ¹³C (CH) | 100 - 105 | Doublet | ²JCF ≈ 15-20 |
Note: Actual chemical shifts can vary based on solvent and experimental conditions.
19F NMR as a Probe for Fluorine Environments
Fluorine-19 (¹⁹F) NMR is exceptionally sensitive for fluorine-containing compounds and serves as a powerful tool in their analysis. nih.gov In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, confirming the presence of one unique fluorine environment. The chemical shift of this signal is characteristic of a fluorine atom attached to a pyrimidine ring. This technique is particularly useful in fragment-based drug discovery and for assessing long-term pharmacokinetics. nih.govnih.gov
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are essential for unambiguously connecting the atoms within the molecular structure. youtube.comwikipedia.org
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two to three bonds. sdsu.edugithub.ioepfl.ch In this compound, a cross-peak between the two pyrimidine ring protons would confirm their proximity.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.edugithub.ioepfl.ch This allows for the definitive assignment of carbon signals based on the proton assignments.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental formula of a compound with high accuracy.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This precision allows for the determination of the elemental formula by comparing the experimentally measured mass to the calculated theoretical mass. nih.gov For this compound (C₄H₄FN₃), the expected exact mass provides a stringent confirmation of its identity. The high resolving power of modern instruments, such as Orbitrap and FT-ICR mass spectrometers, is crucial for this application. nih.govmdpi.com
Table 2: Theoretical Exact Mass for this compound
| Molecular Formula | Ion | Calculated Exact Mass |
| C₄H₄FN₃ | [M+H]⁺ | 114.0464 |
| C₄H₄FN₃ | [M+Na]⁺ | 136.0283 |
LC-MS for Purity Assessment and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. shimadzu.com It is routinely used to assess the purity of this compound samples by separating the main compound from any impurities. The mass spectrometer then provides mass data for each separated component, allowing for their identification. This method is widely applied in the analysis of various compounds, including aromatic amines and other pharmaceutical ingredients. nih.govnih.gov
Vibrational Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral pattern. For this compound, the key functional groups—a primary amine (-NH₂) and a fluoro-aromatic pyrimidine ring—give rise to characteristic absorption bands.
As a primary amine, this compound is expected to show two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. nih.govresearchgate.net The asymmetric stretch typically appears at a higher wavenumber than the symmetric stretch. researchgate.net Furthermore, the N-H bending or "scissoring" vibration is anticipated in the 1580-1650 cm⁻¹ range. researchgate.net The pyrimidine ring, being an aromatic system, will exhibit C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. The C-N stretching vibrations for the aromatic amine are expected between 1250 and 1335 cm⁻¹. researchgate.net Finally, the C-F stretching vibration is known to produce a strong absorption band, typically in the 1000-1400 cm⁻¹ region. labshake.com
Table 1: Expected FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1650 | Medium |
| C=C and C=N Ring Stretch | Pyrimidine Ring | 1400 - 1600 | Medium-Strong |
| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |
Note: These are typical ranges and the exact position of the peaks can be influenced by the electronic environment and physical state of the sample.
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. nih.gov While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the bond's polarizability. nih.gov Therefore, symmetric, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in an IR spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of this energy promotes electrons from a ground state to a higher energy excited state. Molecules containing π-bonds and heteroatoms with non-bonding electrons, such as this compound, exhibit characteristic absorptions.
The pyrimidine ring contains a conjugated π-system, which gives rise to π → π* transitions. The presence of the amino group (-NH₂), an auxochrome, introduces non-bonding (n) electrons. The lone pair on the nitrogen atom interacts with the π-system of the aromatic ring, which tends to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to the unsubstituted pyrimidine. nih.gov This interaction facilitates n → π* transitions. For arylamines, this conjugation typically shifts the primary absorption bands to wavelengths longer than 250 nm. nih.gov Studies on structurally related N1-methyl-4-aminopyrimidinium compounds show the formation of a tautomer with a UV absorption maximum between 300-320 nm, suggesting that this compound likely absorbs strongly in this region of the UV spectrum. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, one can generate an electron density map from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision. nih.gov
While a specific crystal structure for this compound is not publicly available, this technique would provide invaluable data. It would confirm the planarity of the pyrimidine ring and determine the precise bond lengths of the C-F, C-N, C=N, and C=C bonds. Furthermore, it would reveal how the molecules pack in the solid state, identifying key intermolecular interactions such as hydrogen bonds involving the amine group and the nitrogen atoms of the pyrimidine ring. These interactions are crucial for understanding the physical properties of the compound. Analysis of similar structures, such as 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, reveals dimerization through hydrogen bonds involving the amino group and pyrimidinyl nitrogen atoms, as well as π–π stacking interactions. nih.gov
Chromatographic Separation and Purification Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the analysis of a compound's purity and its purification from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. mdpi.com It is widely used in pharmaceutical analysis to determine the purity of active ingredients and intermediates like this compound. researchgate.net
For a polar, aromatic compound such as this compound, a reversed-phase HPLC method is typically most effective. In this mode, the stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a more polar solvent mixture, such as water or a buffer combined with acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases. The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. A UV detector is commonly used for detection, as the pyrimidine ring is a strong chromophore. researchgate.net
Table 2: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with buffer, e.g., phosphate) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.5 mL/min |
| Detection | UV detector (e.g., at λmax ~260-310 nm) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Note: These parameters are illustrative and require optimization for specific analytical applications.
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the compound's polarity and the presence of an amine functional group. These characteristics can lead to poor peak shape, low volatility, and potential thermal degradation in the GC inlet and column. To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. researchgate.netresearchgate.net
The primary amino group of this compound is the target for derivatization. Acylation is a common and effective strategy. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) react with the amine to form a stable, volatile amide derivative. nih.gov This process significantly improves chromatographic performance, enabling high-resolution separation and sensitive detection.
Illustrative GC Method:
A hypothetical analysis of the PFPA derivative of this compound could be performed on a GC system coupled with a mass spectrometer (MS). The MS detector allows for definitive identification based on the mass-to-charge ratio of the derivative and its fragmentation patterns.
Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) |
| Expected Retention Time | ~9.5 min |
This method would be suitable for quantifying this compound and identifying related impurities in a sample matrix, provided they also form stable derivatives or are amenable to GC analysis under these conditions.
Supercritical Fluid Chromatography (SFC) for Preparative Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for preparative-scale purification in the pharmaceutical industry, offering significant advantages over traditional high-performance liquid chromatography (HPLC). chromatographyonline.comteknoscienze.com Its primary benefits include faster separation times, reduced consumption of organic solvents, and simplified post-purification processing due to the volatility of the mobile phase. chromatographyonline.comamericanpharmaceuticalreview.com SFC is particularly effective for purifying compounds like this compound from complex reaction mixtures.
The technique primarily uses supercritical carbon dioxide (CO₂) as the main mobile phase, which is non-toxic, non-flammable, and readily available. A polar organic solvent, such as methanol, is typically added as a co-solvent or modifier to increase the mobile phase's solvating power and improve peak shape.
Application to this compound Purification:
For the purification of this compound, a preparative SFC system would be employed to isolate the target compound from unreacted starting materials, by-products, or other impurities. The selection of the stationary phase (column) is critical for achieving optimal separation. chromatographyonline.com
Illustrative Preparative SFC Parameters for this compound Purification
| Parameter | Value |
| Column | Silica-based or 2-Ethylpyridine, 250 x 30 mm i.d. |
| Mobile Phase | Supercritical CO₂ with a Methanol modifier |
| Gradient | 10% to 40% Methanol over 8 minutes |
| Flow Rate | 70 mL/min |
| Outlet Pressure | 100 bar |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
| Sample Loading | Up to 800 mg per injection, depending on solubility and resolution |
This SFC method allows for high-throughput purification, yielding high-purity this compound with excellent recovery rates. The "green" nature of SFC, which utilizes captured CO₂, makes it an environmentally preferable alternative to solvent-intensive HPLC methods. chromatographyonline.comamericanpharmaceuticalreview.com
Thermal Analysis (e.g., TGA, DTA, DSC) for Material Characterization
Thermal analysis techniques are essential for characterizing the material properties of a compound by measuring changes in its properties as a function of temperature. For this compound, Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) provide crucial information about its thermal stability and phase transitions.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis is used to determine the thermal stability and decomposition profile of a substance. For this compound, a TGA thermogram would show the temperature at which significant mass loss begins, indicating the onset of thermal decomposition. researchgate.net
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. This technique detects exothermic (heat-releasing) and endothermic (heat-absorbing) events, such as melting, crystallization, and decomposition.
Differential Scanning Calorimetry (DSC): DSC is a quantitative technique that measures the heat flow into or out of a sample relative to a reference as a function of temperature. nih.gov It is widely used to determine the melting point, enthalpy of fusion, and to study polymorphism. The DSC thermogram of a crystalline compound like this compound would show a sharp endothermic peak corresponding to its melting point. researchgate.netnih.govnih.gov
The data from these techniques are often combined to provide a comprehensive thermal profile of the material. For instance, an endothermic event observed in DSC without a corresponding mass loss in TGA would confirm a melting event, whereas an event with mass loss would indicate decomposition.
Summary of Illustrative Thermal Analysis Data for this compound
| Analytical Technique | Measured Event | Illustrative Value |
| DSC | Melting Point (Peak) | 175 °C |
| DSC | Enthalpy of Fusion (ΔHfus) | 25 kJ/mol |
| TGA | Onset of Decomposition | ~250 °C |
These thermal characterization data are vital for establishing safe handling and storage conditions, understanding the compound's physical stability, and for quality control in manufacturing processes.
Structure Activity Relationship Sar Studies in the Context of 6 Fluoropyrimidin 4 Amine Derivatives
Impact of Fluorine Position on Chemical Reactivity and Molecular Interactions
The introduction of a fluorine atom onto the pyrimidine (B1678525) ring significantly alters its electronic properties, chemical reactivity, and potential for intermolecular interactions. emerginginvestigators.org The position of the fluorine substituent is critical in determining the magnitude and nature of these effects.
Chemical Reactivity: The fluorine atom is the most electronegative element, and its placement on an aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). When positioned at C6 of the pyrimidine ring, this effect lowers the electron density of the entire heterocyclic system. This has several consequences for reactivity:
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The addition of a fluorine atom further activates the ring for SNAr reactions. Fluorine itself can act as an excellent leaving group in SNAr, often showing greater reactivity than chlorine or bromine. nih.gov In 6-fluoropyrimidin-4-amine, the fluorine at C6, being adjacent to a ring nitrogen, enhances the electrophilicity of that carbon, making it a potential site for substitution reactions, although the primary reaction site in related polyfluorinated pyrimidines is often the more activated C4 position. beilstein-journals.org
Molecular Interactions: The fluorine atom at the C6 position plays a crucial role in mediating interactions with biological targets, primarily through hydrogen bonding and dipole-dipole interactions.
Hydrogen Bonding: While organically bound fluorine is a weak hydrogen bond acceptor, it can form favorable interactions with suitable hydrogen bond donors, such as the backbone N-H groups of amino acids in a protein's active site. nih.govmdpi.com Computational and experimental studies have confirmed the formation of C-F···H-N and C-F···H-O hydrogen bonds, which, although weak, can contribute significantly to binding affinity and selectivity. researchgate.netnih.gov The interaction energy is highly dependent on the distance between the donor and the fluorine acceptor. nih.gov
Dipole Interactions: The strong C-F bond dipole can engage in favorable electrostatic interactions with polar regions of a binding site, further anchoring the ligand.
Metabolic Stability: Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes. The C-F bond is significantly stronger than a C-H bond, thus enhancing the metabolic stability and half-life of the drug candidate. emerginginvestigators.org
The distinct properties imparted by the 6-fluoro substituent are summarized in the table below.
| Property Influenced | Effect of 6-Fluoro Substituent | Rationale |
| Basicity (pKa) | Decreased | Strong electron-withdrawing inductive effect of fluorine reduces electron density on ring nitrogens. |
| Reactivity | Increased susceptibility to nucleophilic attack | Fluorine activates the pyrimidine ring towards S |
| Molecular Interactions | Acts as a weak hydrogen bond acceptor | High electronegativity allows for formation of C-F···H-X bonds with protein backbone donors. nih.govmdpi.com |
| Metabolic Stability | Increased | High strength of the C-F bond prevents metabolic oxidation at the C6 position. emerginginvestigators.org |
Influence of Substituents on the Amine Moiety and Pyrimidine Ring
While the 6-fluoro group establishes the foundational electronic and interactive properties of the core, substitutions at the 4-amino group and other positions on the pyrimidine ring (e.g., C2 and C5) are critical for modulating target affinity, selectivity, and pharmacokinetic properties. The 4-amino group is a key hydrogen bond donor, often forming a crucial interaction with the hinge region of protein kinases. nih.gov
Substitutions on the 4-Amine Moiety (R¹): Modifying the exocyclic amine group allows for the exploration of various pockets within a target's binding site.
Steric Bulk: Introducing small alkyl or larger aryl groups (e.g., benzyl, phenyl) can provide access to hydrophobic pockets adjacent to the primary binding site. The size, shape, and conformation of these substituents are critical for achieving optimal van der Waals contacts.
Electronic Effects: The electronic nature of substituents on an aryl ring attached to the amine can fine-tune the hydrogen bond donating capacity of the N-H group and introduce additional polar interactions.
Substitutions on the Pyrimidine Ring (R² and R³): Adding substituents at the C2 and C5 positions provides another vector for structural modification to enhance desired properties.
C2 Position: This position is often substituted with small alkyl, amino, or other functional groups. These substituents can influence the planarity of the molecule and project into solvent-exposed regions or specific sub-pockets of the binding site.
C5 Position: Substitution at C5 with groups like halogens (Cl, Br) or small alkyl groups can modulate the electronic profile and lipophilicity of the scaffold. An electron-withdrawing group at C5 can further decrease the basicity of the molecule.
The following table illustrates the impact of hypothetical substitutions on a generic this compound core, based on established principles in medicinal chemistry.
| R¹ (on 4-Amine) | R² (at C2) | R³ (at C5) | Expected Impact on Properties |
| H | H | H | Parent scaffold, primary amine for H-bonding. |
| Benzyl | H | H | Accesses hydrophobic pocket; may increase potency. |
| 3-methoxyphenyl | H | H | Potential for additional H-bond with methoxy (B1213986) group; tunes electronics. |
| H | -NH₂ | H | Adds another H-bond donor; increases polarity. |
| H | H | -Cl | Increases lipophilicity; potential for halogen bonding. |
Systematic Exploration of Structural Modifications for Optimized Chemical Attributes
The optimization of a lead compound based on the this compound scaffold involves a systematic process of structural modification to improve multiple parameters simultaneously, such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This process often involves iterative cycles of design, synthesis, and biological testing.
An example of such an optimization campaign can be seen in the development of kinase inhibitors, where the goal is to enhance binding affinity for the target kinase while minimizing activity against off-target kinases.
Consider a hypothetical lead compound A with moderate activity. A systematic exploration might proceed as follows:
Core Modification: The initial this compound core is retained for its favorable interactions and metabolic stability.
R¹ Group Exploration: A variety of substituted aryl and heteroaryl rings are introduced at the 4-amino position to probe a nearby hydrophobic pocket and optimize van der Waals and polar interactions.
R² Group Modification: Small, polar groups are introduced at the C2 position to improve aqueous solubility and engage with solvent-exposed regions of the target protein.
The results of such a systematic exploration are often compiled into SAR tables to guide further design. The table below represents a hypothetical optimization effort for a kinase inhibitor.
| Compound | R¹ (on 4-Amine) | R² (at C2) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) |
| A | Phenyl | H | 250 | 400 |
| B | 4-Fluorophenyl | H | 150 | 350 |
| C | 3-(Methylsulfonyl)phenyl | H | 50 | 800 |
| D | 3-(Methylsulfonyl)phenyl | -NH₂ | 25 | >2000 |
| E | 3-(Morpholinomethyl)phenyl | -NH₂ | 5 | >5000 |
This hypothetical data illustrates a clear progression. The introduction of a 4-fluoro group (B ) slightly improves potency. A methylsulfonyl group at the meta position (C ) significantly enhances potency and introduces some selectivity. The addition of a C2-amino group (D ) further boosts potency and dramatically improves selectivity, likely by forming a new hydrogen bond. Finally, adding a solubilizing morpholine (B109124) group to the R¹ substituent (E ) results in a highly potent and selective compound with improved physicochemical properties.
This systematic approach, grounded in understanding the impact of each substituent, is fundamental to leveraging the this compound scaffold for the development of optimized molecular agents.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Methodologies
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on 6-Fluoropyrimidin-4-amine should prioritize the exploration of novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.
Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. The future lies in developing more sustainable alternatives. This includes the investigation of catalytic methods, multicomponent reactions, and the use of greener solvents. rasayanjournal.co.infq-unam.org Microwave-assisted synthesis, for instance, has shown promise in accelerating reaction times and improving yields for various heterocyclic compounds and could be a fruitful area of exploration for the synthesis of this compound and its derivatives. rasayanjournal.co.inmdpi.com
Furthermore, the development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and product consistency. Research in this area would not only be academically significant but also industrially relevant. A systematic evaluation of new synthetic pathways using green metrics toolkits will be essential to quantify the environmental impact and guide the selection of the most sustainable methods. rsc.org
Table 1: Comparison of Potential Sustainable Synthetic Approaches
| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Catalytic Methods | Reduced waste, higher atom economy, milder reaction conditions. | Development of novel catalysts with high selectivity and activity. |
| Multicomponent Reactions | Increased efficiency, reduced number of synthetic steps. rasayanjournal.co.in | Design of new MCRs that incorporate the 6-fluoropyrimidine scaffold. |
| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields. mdpi.com | Optimization of microwave parameters for specific synthetic transformations. |
| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. | Development and optimization of flow reactors for key synthetic steps. |
| Use of Green Solvents | Reduced environmental impact and toxicity. mdpi.com | Screening and application of bio-based and other green solvents. |
Advanced Mechanistic Investigations of Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The nucleophilic aromatic substitution (SNAr) is a key reaction for the derivatization of this compound, and recent studies have revealed that the mechanism of SNAr can be more complex than previously thought, often existing on a continuum between stepwise and concerted pathways. researchgate.netspringernature.comnih.govnih.gov
Future research should focus on detailed mechanistic studies of SNAr reactions on the this compound core. This could involve the use of kinetic isotope effects (KIEs) and advanced spectroscopic techniques to elucidate the nature of the transition states and intermediates. springernature.com Understanding how the electronic properties of the pyrimidine (B1678525) ring and the nature of the nucleophile and leaving group influence the reaction mechanism will be critical for predicting reactivity and controlling selectivity.
Moreover, investigating the role of catalysis, including general base catalysis, in these reactions could open up new avenues for accelerating and controlling the derivatization of this compound. nih.govnih.gov Such studies will provide a solid theoretical foundation for the development of more efficient and selective synthetic methods.
Development of New Derivatization Techniques
The biological activity and material properties of this compound derivatives are highly dependent on the nature of the substituents on the pyrimidine core. Therefore, the development of new and efficient derivatization techniques is of paramount importance.
Future research should move beyond conventional SNAr reactions and explore novel strategies for functionalizing the this compound scaffold. This could include the use of transition-metal-catalyzed cross-coupling reactions to introduce a wider range of substituents at various positions on the pyrimidine ring. The hybridization of the pyrimidine core with other pharmacophoric fragments is a promising strategy for the discovery of new bioactive molecules. nih.gov
Additionally, the development of late-stage functionalization techniques would be highly valuable, allowing for the rapid diversification of complex molecules containing the this compound core. This would significantly accelerate the drug discovery process by enabling the synthesis of a large number of analogs from a common intermediate. The exploration of novel derivatization reagents that can selectively target primary amine groups or other functionalities in the molecule will also be a key area of research. mdpi.com
Table 2: Potential New Derivatization Strategies
| Derivatization Strategy | Potential Outcome | Research Focus |
| Transition-Metal Catalysis | Introduction of diverse functional groups (e.g., aryl, alkyl, etc.). | Development of new catalytic systems for the functionalization of fluorinated pyrimidines. |
| Late-Stage Functionalization | Rapid diversification of complex molecules. | Exploration of C-H activation and other late-stage functionalization methods. |
| Photoredox Catalysis | Access to novel reaction pathways under mild conditions. | Application of photoredox catalysis for the derivatization of the pyrimidine core. |
| Hybridization Strategy | Combination of pharmacophores to create new bioactive compounds. nih.gov | Design and synthesis of hybrid molecules incorporating the this compound scaffold. |
Emerging Computational Approaches for Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov Future research on this compound should leverage the power of emerging computational approaches for predictive modeling.
Density Functional Theory (DFT) calculations can be employed to gain deeper insights into the mechanisms of reactions involving this compound, complementing experimental studies. nih.gov Computational modeling can help in predicting the reactivity of different positions on the pyrimidine ring, guiding the design of selective derivatization strategies. Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the interactions of this compound derivatives with biological targets, aiding in the rational design of new drugs. mdpi.com
Machine learning and artificial intelligence are also poised to play a significant role in this field. Machine learning models can be trained on existing experimental data to predict the outcome of new reactions, optimize reaction conditions, and even propose novel synthetic routes. ijsat.org This data-driven approach has the potential to significantly accelerate the discovery and development of new this compound derivatives with desired properties.
Exploration of New Analytical Tools for Enhanced Characterization
The accurate and comprehensive characterization of this compound and its derivatives is essential for ensuring their quality and understanding their properties. While standard analytical techniques are routinely used, there is a need to explore new and advanced analytical tools for enhanced characterization.
One of the key challenges in the analysis of substituted pyrimidines is the differentiation of positional isomers, which can have significantly different biological activities. nih.gov Future research should focus on the application of emerging analytical techniques such as ion mobility-mass spectrometry (IM-MS) and advanced NMR techniques for the unambiguous identification and characterization of isomers.
Furthermore, the development of new analytical methods for the in-situ monitoring of reactions involving this compound would provide valuable real-time information about reaction kinetics and mechanism. This could involve the use of process analytical technology (PAT) tools such as Raman and infrared spectroscopy. The application of these advanced analytical tools will not only ensure the quality of the synthesized compounds but also provide deeper insights into their chemical behavior. rsc.org
Q & A
Q. Methodological Insight :
- Use SAR studies to compare analogs (e.g., chloro vs. fluoro substituents).
- Validate via docking simulations (AutoDock Vina) to quantify binding energy differences .
What analytical techniques are critical for characterizing this compound derivatives?
Basic Research Question
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.3 ppm for fluorophenyl groups) .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H···N hydrogen bonds in pyrimidine cores, bond lengths ~2.98 Å) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+1]⁺ peaks at m/z 438.0 for brominated derivatives) .
Q. Methodological Recommendations :
- Perform dose-response curves across multiple cell lines.
- Use standardized protocols (e.g., MTT assays with 48-hour incubation ).
- Validate via crystallographic data to correlate structure-activity relationships .
What computational approaches are used to predict the reactivity of this compound derivatives?
Advanced Research Question
- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. For example, fluorine lowers HOMO energy by 0.5 eV, reducing oxidation susceptibility .
- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., water vs. DMSO) to optimize synthetic conditions .
Case Study : Docking of 6-Fluorophenyl derivatives into EGFR kinase (PDB: 1M17) revealed hydrogen bonds with Met793 (bond length: 2.1 Å), explaining inhibitory activity .
How do researchers design experiments to assess the metabolic stability of fluorinated pyrimidines?
Advanced Research Question
- In Vitro Microsomal Assays : Incubate compounds with liver microsomes (human/rat) and monitor degradation via LC-MS. Fluorine at C6 reduces CYP450-mediated metabolism by 40% compared to non-fluorinated analogs .
- Plasma Stability Tests : Measure half-life in human plasma (e.g., t₁/₂ = 8 hours for 6-Fluorophenyl derivatives vs. 2 hours for chloro analogs) .
Q. Protocol :
Prepare microsomes (1 mg/mL protein).
Add NADPH regenerating system.
Analyze parent compound depletion at 0, 15, 30, 60 minutes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
